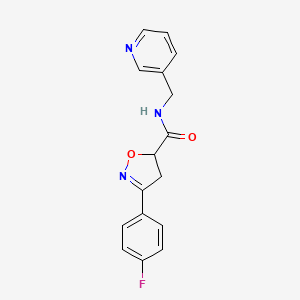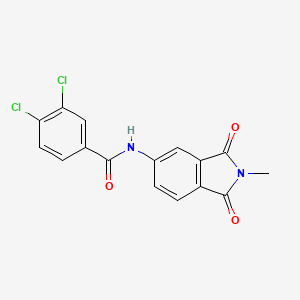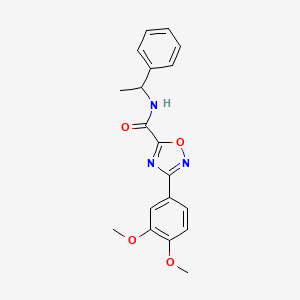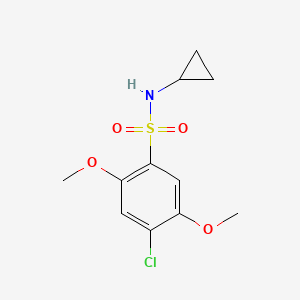![molecular formula C18H18N4O4 B4425404 N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425404.png)
N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
Overview
Description
N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as MMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPU belongs to the class of oxadiazole derivatives and has been synthesized through various methods.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been reported to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit cell proliferation, and induce DNA damage in cancer cells. This compound has also been reported to modulate the expression of various genes involved in cell survival and apoptosis. In addition, this compound has been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments. It is easily synthesized, and its anticancer activity has been reported against various cancer cell lines. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the scientific research of N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One potential direction is to study its potential therapeutic properties against other types of cancer, including pancreatic cancer and ovarian cancer. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on the expression of various genes involved in cancer cell survival and apoptosis. Furthermore, the development of more water-soluble derivatives of this compound could potentially enhance its therapeutic properties and reduce its toxicity.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential therapeutic properties in various scientific research studies. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been reported to exhibit anti-inflammatory, antifungal, and antibacterial activities.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-24-13-9-7-12(8-10-13)17-21-16(26-22-17)11-19-18(23)20-14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGCORCNUOEPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-phenyl-1-piperazinyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4425324.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4425336.png)
![4-{[4-chloro-2-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4425339.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4425344.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4425353.png)

![2,3-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425364.png)



![2-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4425414.png)
![1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B4425417.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide](/img/structure/B4425420.png)
